molecular formula C8H11NO3 B095418 Ethyl 3,5-dimethylisoxazole-4-carboxylate CAS No. 17147-42-1

Ethyl 3,5-dimethylisoxazole-4-carboxylate

Cat. No.: B095418
CAS No.: 17147-42-1
M. Wt: 169.18 g/mol
InChI Key: OQRHVDXUJAQVNT-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethylisoxazole-4-carboxylate is an organic compound with the molecular formula C8H11NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry . This compound is characterized by its ethyl ester functional group attached to the isoxazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,5-dimethylisoxazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethylisoxazole with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired product . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dimethylisoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of ethyl 3,5-dimethylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3,5-dimethylisoxazole-4-carboxylate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 3,5-dimethylisoxazole-4-carboxylate (EDIC) is a compound belonging to the isoxazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C8H11NO3. The isoxazole ring structure is known for its ability to interact with various biological targets, including enzymes and receptors, which modulates their activity and leads to significant biological effects.

Antimicrobial Properties

Research indicates that EDIC exhibits notable antimicrobial properties. Studies have demonstrated that compounds derived from isoxazoles can inhibit the growth of various bacterial and fungal strains. For instance, derivatives of EDIC have been shown to possess activity against Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

One of the most promising aspects of EDIC is its anticancer activity. Recent studies have focused on its antiproliferative effects against several cancer cell lines. For example, compounds similar to EDIC demonstrated IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells while showing minimal cytotoxicity towards normal cell lines (HEK-293) at higher concentrations (102.4–293.2 μM) .

Table 1 summarizes the antiproliferative effects of EDIC-related compounds:

CompoundCancer Cell LineIC50 (μM)Normal Cell LineIC50 (μM)
EDIC Derivative AMDA-MB-2315.2HEK-293102.4
EDIC Derivative BMDA-MB-23122.2LLC-PK1293.2

The mechanism by which EDIC exerts its biological effects involves its interaction with specific molecular targets:

  • Bromodomain Inhibition : EDIC acts as an acetyl-lysine mimic, inhibiting bromodomains that read histone acetylation marks. This inhibition can lead to antiproliferative effects in cancer cells by disrupting gene transcription associated with cell growth and survival .
  • Apoptosis Induction : At concentrations around 5 μM, certain derivatives of EDIC have been shown to induce apoptosis in cancer cells by activating apoptotic pathways .

Case Studies

A notable study investigated the synthesis and biological evaluation of various isoxazole derivatives, including EDIC. The results indicated that these compounds exhibited significant activity against specific cancer cell lines while maintaining lower toxicity towards normal cells .

In another study focusing on the structural modifications of isoxazoles, it was found that the introduction of sulfonyl groups enhanced the biological activity of derivatives derived from EDIC, suggesting avenues for further research into more potent analogs .

Properties

IUPAC Name

ethyl 3,5-dimethyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)9-12-6(7)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRHVDXUJAQVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353004
Record name ethyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17147-42-1
Record name ethyl 3,5-dimethylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the ethyl β-pyrrolidinocrotonate (427 g. = 2.33 moles), 190 ml. (182 g., 2.43 mole) of nitroethane and 1300 ml. of triethylamine in 1200 ml. of anhydrous chloroform was cooled in an ice bath under nitrogen. A solution of 235 ml. (393 g. = 2.56 mole) of phosphorous oxychloride in 400 ml. of chloroform was added at such a rate that the temperature did not rise above 15°. During the addition, which took place over a three-hour period, a viscous orange precipitate formed. This suspension was then stirred under nitrogen overnight. As much solvent as possible was removed at reduced pressure and the resulting red-brown paste was diluted with water and extracted with ether. The ether solutions were washed sequentially with water, 3N hydrochloric acid, water, 5 percent sodium hydroxide solution and water, and were dried over anhydrous sodium sulfate. Solvent removal at reduced pressure gave a dark oil which was distilled through a short Vigreux column to give 4-carboethoxy-3,5-dimethylisoxazole as a slightly cloudy, colorless liquid of b.p. 100°/11 mm.
Quantity
427 g
Type
reactant
Reaction Step One
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nitroethane
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182 g
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reactant
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reactant
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Quantity
393 g
Type
reactant
Reaction Step Four
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solvent
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solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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